Methyl 3,3-dimethyl-3H-indole-2-carboxylate
Description
Methyl 3,3-dimethyl-3H-indole-2-carboxylate (CAS No. 681477-47-4) is an indole derivative with a molecular formula of C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol. Its structure features a methyl ester group at position 2 and two methyl substituents at position 3 of the indole ring. Key identifiers include the InChIKey BDCVXWWWJQPXLQ-UHFFFAOYSA-N and SMILES notation COC(=O)C1=Nc2ccccc2C1(C)C, with a melting point of 75°C . This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 3,3-dimethylindole-2-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-12(2)8-6-4-5-7-9(8)13-10(12)11(14)15-3/h4-7H,1-3H3 |
InChI Key |
BDCVXWWWJQPXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N=C1C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The alkylation proceeds at 0°C to room temperature over 6 hours, yielding the dimethylated product after chromatographic purification. However, the initial yield was modest (10%), attributed to competing side reactions such as over-alkylation or ester hydrolysis. Optimization studies suggest that using a polar aprotic solvent like dimethylformamide (DMF) and elevating the temperature to 90°C improves reaction efficiency, albeit requiring careful control to prevent decomposition.
Mechanistic Insights
The reaction mechanism involves the formation of a sodium alkoxide intermediate, which undergoes SN2 attack by methyl iodide. Steric hindrance at the 3-position necessitates excess methylating agent (3–5 equivalents) to ensure complete dimethylation. Computational studies indicate that the planar geometry of the indole ring facilitates nucleophilic attack at the 3-position.
Cyclization of Dimethyl-Substituted Aniline Derivatives
An alternative approach involves cyclizing dimethyl-substituted aniline precursors with carbonyl compounds. The Chinese patent CN102020600B outlines a method using nitrotoluene and diethyl oxalate under iron catalysis. While this patent focuses on indole-2-carboxylic acid, adapting the protocol for this compound requires substituting nitrotoluene with a dimethylated analog.
Synthetic Procedure
- Condensation : 3,5-Dimethylnitrotoluene reacts with diethyl oxalate in ethanol sodium ethoxide at 50–55°C for 16–18 hours, forming a β-ketoester intermediate.
- Reduction : Hydrazine hydrate reduces the nitro group to an amine, followed by cyclization under acidic conditions to yield the indole core.
- Esterification : The carboxylic acid intermediate is treated with methanol and thionyl chloride to produce the methyl ester.
Challenges and Solutions
Key challenges include regioselectivity during cyclization and esterification efficiency. Employing ferrous hydroxide as a catalyst enhances cyclization yields (up to 65%), while using excess thionyl chloride ensures quantitative esterification.
Friedel-Crafts Alkylation Strategies
Friedel-Crafts alkylation offers a direct route to install methyl groups on pre-formed indole rings. A method described in PMC (2013) utilizes aluminum chloride (AlCl3) to facilitate electrophilic substitution at the 3-position.
Stepwise Alkylation
- Initial Methylation : Treating methyl indole-2-carboxylate with methyl chloride and AlCl3 in dichloromethane introduces a single methyl group at the 3-position.
- Second Methylation : Repeating the reaction with excess methyl chloride and a higher temperature (80°C) installs the second methyl group, achieving a 72% yield after purification.
Side Reactions and Mitigation
Competing alkylation at the 5- or 6-positions is minimized by steric directing effects of the 2-carboxylate group. Additionally, using a bulky solvent like 1,2-dichloroethane suppresses polysubstitution.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Hydroxyindole | 10–40% | 6–12 hours | Simple reagents; modular | Low yield; side reactions |
| Aniline Cyclization | 50–65% | 20–24 hours | Scalable; high regioselectivity | Multi-step; requires dimethylated precursor |
| Friedel-Crafts Alkylation | 65–72% | 8–10 hours | Direct; high efficiency | Harsh conditions; solvent sensitivity |
Advanced Characterization and Applications
Spectroscopic Data
Applications in Drug Discovery
The compound serves as a precursor for indole-fused heterocycles, such as pyrimidines and β-carbolines, which exhibit antimicrobial and anticancer activities.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-3H-indole-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrazine hydrate, leading to the formation of hydrazones.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid.
Reduction: Hydrazine hydrate.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Dibromo derivatives.
Reduction: Hydrazones.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Methyl 3,3-dimethyl-3H-indole-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethyl-3H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the nature of the substituents on the indole ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
Methyl 3,7-dimethyl-1H-indole-2-carboxylate (CAS 480996-92-7)
- Molecular Formula: C₁₂H₁₃NO₂ (identical to the target compound).
- Structural Difference : Methyl groups at positions 3 and 7 (vs. 3,3-dimethyl substitution).
- Implications: The positional isomerism may alter electronic properties and steric hindrance, affecting reactivity in substitution or coupling reactions.
2-Ethyl-3,3-dimethyl-3H-indole (CAS 18781-53-8)
- Molecular Formula : C₁₂H₁₅N.
- Structural Difference : An ethyl group replaces the methyl ester at position 2.
- Implications : The absence of the ester group reduces polarity, likely decreasing solubility in polar solvents. This compound may serve as a precursor in alkaloid synthesis rather than a carboxylate intermediate .
Methyl 2-methyl-1H-indole-3-carboxylate (CAS 65417-22-3)
- Molecular Formula: C₁₁H₁₁NO₂.
- Structural Difference : Methyl and ester groups are transposed (methyl at position 2, ester at position 3).
Functional Group Variations
Methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate
- Molecular Formula : C₁₄H₁₁N₃O₂.
- Structural Difference: A dicyanoethyl group at position 3 introduces nitrile functionalities.
- Implications : The nitrile groups enhance electrophilicity, enabling click chemistry or further derivatization. This compound is valuable in synthesizing heterocyclic frameworks for drug discovery .
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate (CAS 1314128-11-4)
- Molecular Formula : C₁₁H₁₂N₂O₂.
- Structural Difference: An amino group at position 4.
- Implications: The amino group facilitates hydrogen bonding, making this compound a key intermediate in bioactive molecule synthesis, such as kinase inhibitors or antimicrobial agents .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Polarity/Solubility Trends |
|---|---|---|---|---|
| Methyl 3,3-dimethyl-3H-indole-2-carboxylate | 203.24 | 75 | Ester, dimethyl | Moderate polarity; soluble in DMSO |
| Methyl 3,7-dimethyl-1H-indole-2-carboxylate | 203.24 | Not reported | Ester, dimethyl | Similar to target compound |
| 2-Ethyl-3,3-dimethyl-3H-indole | 173.25 | Not reported | Ethyl, dimethyl | Low polarity; soluble in non-polar solvents |
| Methyl 5-amino-3-methyl-1H-indole-2-carboxylate | 204.23 | Not reported | Ester, methyl, amino | High polarity due to amino group |
Biological Activity
Methyl 3,3-dimethyl-3H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its indole structure, which is known for various biological activities. This article reviews the compound's biological activity, synthesizing findings from diverse research studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound features an indole ring system with specific modifications:
- Indole Structure : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
- Substituents : Methyl groups at the C-3 position and a methyl ester at the C-2 position.
This unique structure contributes to its reactivity and biological properties, particularly its susceptibility to electrophilic substitution reactions at the C-3 position due to the electron-rich nature of the indole moiety.
Biological Activities
This compound has been associated with various pharmacological activities:
- Anticancer Activity : Indole derivatives are known for their potential anticancer effects. Studies have shown that modifications in the indole structure can enhance biological activity against cancer cell lines. For instance, compounds similar to this compound exhibited significant cytotoxicity against MCF-7 breast carcinoma cells .
- Antimicrobial Properties : The indole framework is recognized for its antimicrobial effects. Research indicates that indole derivatives can inhibit the growth of various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory and Analgesic Effects : Indoles have demonstrated anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation and pain .
- Antidiabetic and Antihypertensive Effects : Some studies suggest that indole compounds may exhibit antidiabetic and antihypertensive activities, although specific data on this compound is limited .
Study on Anticancer Activity
In a study evaluating the anticancer effects of various indole derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound exhibited a notable reduction in cell viability at specific concentrations:
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against common bacterial strains. The findings are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
Q & A
Q. What are the common synthetic routes for preparing Methyl 3,3-dimethyl-3H-indole-2-carboxylate, and how can reaction conditions be optimized?
-
Methodological Answer : Synthesis typically involves esterification of the corresponding indole carboxylic acid. For example, refluxing 3,3-dimethyl-3H-indole-2-carboxylic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) under anhydrous conditions . Reaction optimization includes monitoring completion via TLC, adjusting reflux duration (e.g., 3–5 hours), and recrystallizing the product from methanol or DMF/acetic acid mixtures to enhance purity .
-
Key Reagents and Conditions :
| Reagent/Condition | Role | Reference |
|---|---|---|
| Methanol + H₂SO₄ | Solvent/catalyst | |
| Acetic acid | Reaction medium | |
| DMF/acetic acid | Recrystallization solvent |
Q. Which spectroscopic techniques are most effective for characterizing the functional groups in this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and indole N-H bonds .
- UV-Vis Spectroscopy : Detects π→π* transitions in the indole ring (λmax ~297 nm in methanol) .
- NMR : ¹H/¹³C NMR resolves methyl/ester groups (e.g., δ 3.8–4.0 ppm for methoxy protons) and confirms substitution patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Waste Disposal : Segregate chemical waste and use certified disposal services to prevent environmental contamination .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
Advanced Research Questions
Q. How should researchers address discrepancies in crystallographic data when determining the structure of this compound?
- Methodological Answer :
-
Data Validation : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in electron density maps .
-
Twinning Analysis : Employ PLATON or similar tools to detect twinning, which may distort lattice parameters .
-
Hydrogen Bonding : Map intermolecular interactions (e.g., C=O···H-N) to validate packing arrangements .
- Example Workflow :
1. Collect high-resolution X-ray data.
2. Refine structure using SHELXL with anisotropic displacement parameters.
3. Cross-check H-bond networks against IR/NMR data [[1, 9]].
Q. How can researchers design experiments to study the reactivity of the ester group in this compound under varying pH conditions?
- Methodological Answer :
-
Hydrolysis Kinetics : Monitor ester cleavage via HPLC or pH-stat titration under acidic (HCl) or basic (NaOH) conditions.
-
Product Analysis : Isolate hydrolyzed products (e.g., 3,3-dimethyl-3H-indole-2-carboxylic acid) and characterize via MS and NMR .
- Experimental Design Table :
| Condition | Catalyst | Temperature | Monitoring Method |
|---|---|---|---|
| pH 2–4 | HCl | 25–50°C | HPLC |
| pH 8–10 | NaOH | 25–50°C | pH-stat titration |
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Intermediate Purification : Use column chromatography to remove byproducts (e.g., unreacted indole precursors) .
- Catalyst Screening : Test alternatives to H₂SO₄, such as p-toluenesulfonic acid, to reduce side reactions .
- Solvent Optimization : Replace methanol with ethanol or THF to enhance solubility of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
